![molecular formula C10H17BrO B2933547 (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol CAS No. 107438-36-8](/img/structure/B2933547.png)
(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol
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Overview
Description
“(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol” is a chemical compound with the molecular formula C10H17BrO and a molecular weight of 233.15 . It is available for research use and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C[C@]1(O)CCC@@H=C)C[C@@H]1Br . This indicates that it is a cyclohexanol derivative with a bromine atom and a propenyl group attached to different carbon atoms in the ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.15 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Synthesis of Cannabidiol (CBD)
This compound is used in the synthesis of Cannabidiol (CBD) , a prominent non-addictive component of cannabis with a variety of pharmacological effects, including anti-spasmodic, anti-anxiety, anti-inflammatory, and analgesic properties . The process involves chemical reactions that convert this compound into CBD, which is then used for medical research and therapeutic applications.
Essential Oil Component
As a bioactive component, it contributes to the chemical profile of certain essential oils. These oils are studied for their potential therapeutic effects, such as aromatherapy benefits, and their ability to interact with biological systems .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis processes. Researchers can use it to create a variety of structurally related molecules, which can then be evaluated for different biological activities or physical properties .
Mechanism of Action
Target of Action
It is known that this compound can be used for the synthesis of cannabidiol (cbd) . CBD is a major non-psychoactive component of cannabis and interacts with a variety of targets including cannabinoid receptors and other neurotransmitter receptors .
Mode of Action
CBD has been shown to have anti-spasmodic, anti-anxiety, anti-inflammatory, and analgesic effects .
Biochemical Pathways
Given its role in the synthesis of cbd, it may influence the endocannabinoid system and other signaling pathways impacted by cbd .
Result of Action
As a precursor to cbd, its effects may be related to the known effects of cbd, which include anti-spasmodic, anti-anxiety, anti-inflammatory, and analgesic effects .
properties
IUPAC Name |
(1S,2S,4R)-2-bromo-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,12H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFBZZASPUAQGZ-UTLUCORTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)Br)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]([C@H](C1)Br)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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